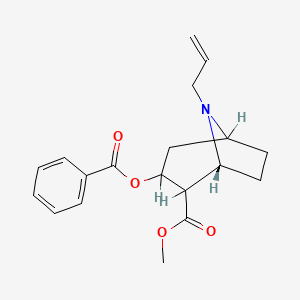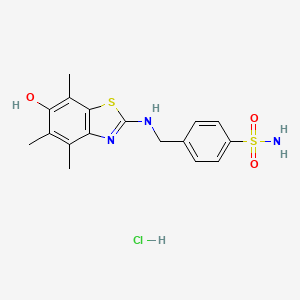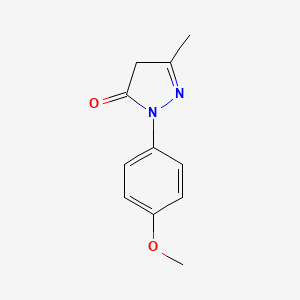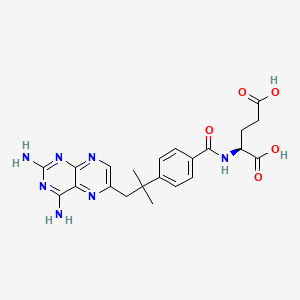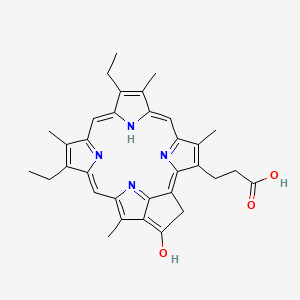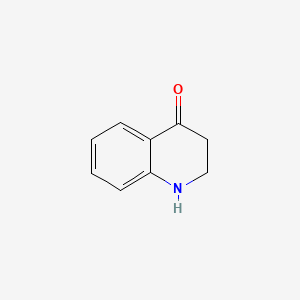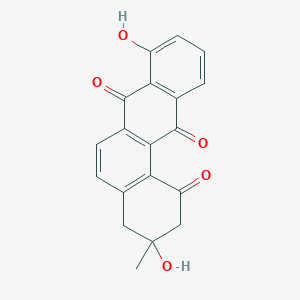
(+)-3,4-Dihydro-3,8-dihydroxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-3,4-Dihydro-3,8-dihydroxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione is a natural product found in Streptomyces globosus, Amycolatopsis, and other organisms with data available.
Applications De Recherche Scientifique
Polycyclic Aromatic Hydrocarbons in Foods
Polycyclic aromatic hydrocarbons (PAHs), which include compounds structurally similar to (+)-3,4-Dihydro-3,8-dihydroxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione, have been extensively studied for their presence in foods, highlighting the importance of understanding their sources, effects, and remediation strategies. The review emphasizes that while PAHs like 3-methylcholanthrene and Benzo[a]pyrene are potent carcinogens, others like benzo[e]pyrene and chrysene are considered weak or inactive carcinogens. Cooking processes are identified as a major source of PAHs in foods, with significant contributions from meat and fish cooked over an open flame. This insight underlines the critical role of process and quality control in reducing PAH ingestion in foods (Adeyeye, 2020).
PAHs in Aquatic Environments
The review by Meng et al. offers a comprehensive overview of PAH exposure in aquatic environments, particularly in the water bodies of lakes in China. The study delves into the concentrations of PAHs, their ecological risks, and the potential hazards posed by individual PAHs like benz(a)anthracene. The research indicates a moderate level of ecological risk from ∑PAHs in water, with certain individual PAHs posing significant risks to aquatic organisms. This highlights the necessity for effective pollution control and environmental protection strategies (Meng et al., 2019).
Chemically Reacting Crystals
The study on chemically reacting organic crystals, including those of anthracenes to which (+)-3,4-Dihydro-3,8-dihydroxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione structurally relates, discusses the phase transformation mechanisms and the detailed molecular mechanisms of transport phenomena. Understanding these mechanisms is crucial for the application of these compounds in various fields, including materials science and chemistry (Kaupp, 1994).
Anthraquinones and Derivatives from Marine-Derived Fungi
The paper on anthraquinones and their derivatives, similar to (+)-3,4-Dihydro-3,8-dihydroxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione, elaborates on their structural diversity and biological activities. These compounds, known for their roles in pharmaceuticals, food colorants, and clothes dyeing, have drawn attention due to their potential roles and effects on human health. The review provides an insight into the potential applications of these compounds as therapeutic drugs or daily additives, highlighting the need for further research to understand their roles or effects more clearly (Fouillaud et al., 2016).
Propriétés
Numéro CAS |
7351-08-8 |
|---|---|
Nom du produit |
(+)-3,4-Dihydro-3,8-dihydroxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione |
Formule moléculaire |
C19H14O5 |
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C19H14O5/c1-19(24)7-9-5-6-11-16(14(9)13(21)8-19)18(23)10-3-2-4-12(20)15(10)17(11)22/h2-6,20,24H,7-8H2,1H3 |
Clé InChI |
UGEKKXLEYACFTD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O |
SMILES canonique |
CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O |
Synonymes |
tetrangomycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1'-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1203801.png)

